molecular formula C18H21N3O3 B2837667 (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid CAS No. 885181-28-2

(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid

Cat. No. B2837667
M. Wt: 327.384
InChI Key: ZJWJUNKXMVLIGU-DTQAZKPQSA-N
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Description

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Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthetic Chemistry Applications

The synthesis of complex molecules often involves the use of intermediates like piperidine derivatives, which are crucial for constructing pharmacologically active compounds. For example, Vosooghi et al. (2010) demonstrated the synthesis of 2-amino-4-aryl-3-cyano-4H-chromenes using piperidine as a catalyst, highlighting the role of piperidine derivatives in synthesizing compounds with significant cytotoxic activities against tumor cell lines (Vosooghi et al., 2010). This suggests that the compound could serve as a valuable intermediate in the synthesis of biologically active molecules.

Medicinal Chemistry Applications

The structural features of the given compound, such as the piperidine ring and the cyano group, are often found in bioactive molecules. These features can contribute to the binding affinity and specificity of the molecules towards biological targets. For instance, Nakajima and Ikada (1995) explored the mechanism of amide bond formation in aqueous media, a reaction crucial for bioconjugation and drug synthesis, using carbodiimide and related compounds (Nakajima & Ikada, 1995). This indicates the relevance of understanding the reactivity of compounds like "(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid" in developing new therapeutic agents.

Potential for New Discoveries

The unique structure of this compound, combining a piperidine ring with a cyano-containing side chain, may offer novel interactions with biological targets. This could lead to the discovery of new drugs with unique mechanisms of action. Research on similar structures, such as the work by Vervisch et al. (2010) on the synthesis of stereodefined piperidines and their transformation into constrained amino acids and amino alcohols, illustrates the versatility and potential of piperidine derivatives in drug discovery and development (Vervisch et al., 2010).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

1-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c19-12-16(13-21-10-7-15(8-11-21)18(23)24)17(22)20-9-6-14-4-2-1-3-5-14/h1-5,13,15H,6-11H2,(H,20,22)(H,23,24)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWJUNKXMVLIGU-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid

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